molecular formula C23H18N2O3S2 B2873967 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478080-94-3

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

Cat. No.: B2873967
CAS No.: 478080-94-3
M. Wt: 434.53
InChI Key: WGYOJBONGZTQET-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfone group, and a methoxyphenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methoxyphenyl Sulfanyl Moiety: This step involves the nucleophilic substitution reaction where a methoxyphenyl thiol reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone exerts its effects is largely dependent on its interaction with molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Alter Cellular Processes: Through its influence on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfide
  • 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfoxide
  • 4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from its analogs and derivatives.

Biological Activity

4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone (CAS No. 339106-23-9) is a compound characterized by its unique chemical structure, which includes a pyrimidine ring, multiple phenyl groups, and a methoxy substituent. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research.

  • Molecular Formula : C18H16N2O3S2
  • Molar Mass : 372.46 g/mol
  • Structural Features : The presence of both methoxy and sulfonyl groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis. The exact mechanisms are still under investigation, but preliminary studies suggest interactions with key proteins involved in cancer cell survival.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against different cancer cell lines.

  • Cytotoxicity Tests : In vitro assays have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines, including MCF-7 and MDA-MB-231. For instance, one study reported an IC50 value of approximately 6.6 µM against the MCF-7 cell line, indicating potent anticancer activity .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of activated caspases (caspase 3, 7, and 8) and changes in Bcl-xl, Bcl2, and BAX expression .
  • DNA Synthesis Inhibition : The compound has been shown to inhibit DNA synthesis in treated cells, further corroborating its potential as an anticancer agent .

Comparative Activity

In comparative studies with other thiadiazole derivatives containing similar substituents, compounds with the methoxyphenyl group exhibited stronger anticancer properties. This suggests that the positioning and type of substituents significantly influence the biological activity of these compounds .

Case Studies

A series of case studies highlight the effectiveness of this compound:

  • Study on MCF-7 Cells : In a controlled experiment, various concentrations of the compound were administered to MCF-7 cells over a 24-hour period. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM .
  • Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound might disrupt microtubule dynamics in cancer cells, similar to known chemotherapeutic agents .

Data Summary

Compound NameCAS NumberMolecular FormulaIC50 (MCF-7)Mechanism
This compound339106-23-9C18H16N2O3S2~6.6 µMApoptosis induction via caspase activation
Thiadiazole Derivative AN/AN/A~10 µMModerate inhibition
Thiadiazole Derivative BN/AN/A~8 µMModerate inhibition

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-28-18-11-8-12-19(15-18)29-23-21(30(26,27)20-13-6-3-7-14-20)16-24-22(25-23)17-9-4-2-5-10-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYOJBONGZTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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